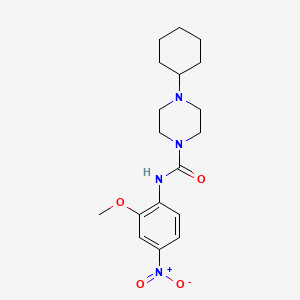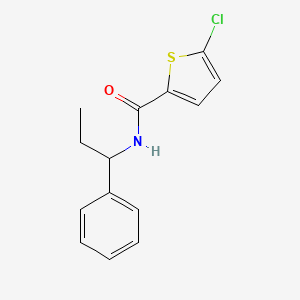![molecular formula C17H16N4O2S B4183118 3-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4183118.png)
3-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide
Descripción general
Descripción
3-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of thiadiazole derivatives, which have been studied extensively for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, it has been suggested that this compound may activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide have been studied in various in vitro and in vivo models. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide in lab experiments is its potential pharmacological properties. This compound has been shown to exhibit diverse biological activities, making it a promising candidate for further research and development. In addition, the synthesis method for this compound is efficient and cost-effective, making it accessible for researchers. However, one of the limitations of using this compound in lab experiments is the lack of information regarding its toxicity and pharmacokinetics. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for the research and development of 3-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide. One direction is to study the toxicity and pharmacokinetics of this compound in animal models. This information is essential for determining the safety and efficacy of this compound in vivo. Another direction is to investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer, diabetes, and neurological disorders. Furthermore, it would be interesting to explore the structure-activity relationship of thiadiazole derivatives to develop more potent and selective compounds. Overall, the diverse biological activities of 3-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide make it a promising candidate for further research and development.
Aplicaciones Científicas De Investigación
The potential pharmacological properties of 3-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide have been studied in various scientific research applications. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In addition, it has been studied for its potential as an antidiabetic and anticonvulsant agent. The diverse biological activities of this compound make it a promising candidate for further research and development.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-23-14-5-2-12(3-6-14)4-7-15(22)19-17-21-20-16(24-17)13-8-10-18-11-9-13/h2-3,5-6,8-11H,4,7H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQGELMHYLYQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B4183041.png)

![N-3-isoxazolyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4183069.png)
![N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4183070.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4183072.png)


![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4183097.png)
![N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide](/img/structure/B4183099.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-furamide](/img/structure/B4183112.png)
![4,5-dimethyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4183114.png)
![4-cyano-N,N,3-trimethyl-5-({2-[3-(trifluoromethyl)phenoxy]propanoyl}amino)-2-thiophenecarboxamide](/img/structure/B4183120.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4183128.png)
![methyl 4-cyano-3-methyl-5-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4183132.png)